molecular formula C22H26N4OS B2794878 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea CAS No. 1796969-36-2

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea

Cat. No.: B2794878
CAS No.: 1796969-36-2
M. Wt: 394.54
InChI Key: GNBLZMVKVAGKSN-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base. The resulting benzothiazole is then reacted with piperidine to form the piperidinylbenzothiazole intermediate. Finally, the phenethyl group is introduced through a urea formation reaction with phenethyl isocyanate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

  • Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Phenylacetic acid derivatives.

  • Reduction: Corresponding amines or alcohols.

  • Substitution: Nitrobenzothiazole or halogenated benzothiazole derivatives.

Scientific Research Applications

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has potential as a bioactive molecule in drug discovery, particularly in the development of new therapeutic agents.

  • Medicine: The compound's biological activity may make it useful in the treatment of various diseases, such as inflammation, cancer, and bacterial infections.

  • Industry: Its unique chemical structure and properties may find applications in materials science, such as in the development of new polymers or coatings.

Comparison with Similar Compounds

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea can be compared to other similar compounds, such as:

  • Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents or functional groups.

  • Piperidine derivatives: These compounds contain the piperidine ring but may lack the benzothiazole or phenethyl groups.

  • Urea derivatives: These compounds feature the urea group but may have different aromatic or aliphatic substituents.

Uniqueness: What sets this compound apart is its combination of the benzothiazole ring, piperidine ring, and phenethyl group, which provides a unique chemical structure and potential for diverse applications.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c27-21(23-13-10-17-6-2-1-3-7-17)24-16-18-11-14-26(15-12-18)22-25-19-8-4-5-9-20(19)28-22/h1-9,18H,10-16H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBLZMVKVAGKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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